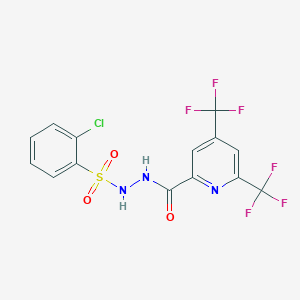

N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with trifluoromethyl groups and a sulfonyl chloride moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Core: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-trifluoromethylpyridine.

Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced via a sulfonation reaction using chlorosulfonic acid.

Hydrazide Formation: The final step involves the reaction of the sulfonyl chloride intermediate with hydrazine to form the carbohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Chemical Reactions and Reactivity

The reactivity of N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is influenced by the electron-withdrawing effects of the trifluoromethyl groups and the sulfonyl moiety. This makes it suitable for further derivatization in synthetic pathways.

Types of Reactions:

-

Nucleophilic Substitution : The sulfonyl group can undergo nucleophilic substitution reactions, allowing for the introduction of new functional groups.

-

Hydrazide Reactions : The hydrazide functionality can participate in condensation reactions with carbonyl compounds to form heterocycles.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.

Techniques Used:

-

NMR Spectroscopy : Provides detailed information about the molecular structure.

-

Mass Spectrometry : Helps in determining the molecular weight and fragmentation pattern.

Comparison with Similar Compounds

This compound is distinct from other similar compounds due to its combination of sulfonamide functionality and multiple trifluoromethyl groups.

Comparison Table:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide has shown potential in drug development due to its ability to interact with various biological targets.

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The trifluoromethyl groups enhance lipophilicity, which may improve the compound's ability to penetrate cell membranes and exert therapeutic effects .

Enzyme Inhibition

Research into enzyme interactions suggests that this compound may inhibit specific enzymes involved in disease pathways. For instance, it has been investigated for its potential to inhibit proteases, which are crucial in cancer progression and viral replication .

Case Study: Synthesis of Bis-intercalating Compounds

A notable application includes the synthesis of bis-intercalating compounds that could serve as novel anticancer agents. These compounds can bind to DNA more effectively due to the structural features of this compound .

Material Science

The unique properties of this compound make it suitable for applications in material science.

Polymer Chemistry

In polymer synthesis, this compound can be utilized as a building block for fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, making them ideal for high-performance applications .

Environmental Studies

The environmental impact of fluorinated compounds is an area of growing concern. Research on this compound includes:

Toxicity Assessments

Studies have been conducted to evaluate the toxicity of this compound on aquatic organisms and soil microbes. Understanding its environmental fate is crucial for assessing risks associated with its use in industrial applications .

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Cytotoxic effects on cancer cells |

| Enzyme inhibition | Targeting disease pathways | |

| Material Science | Polymer synthesis | High thermal stability and chemical resistance |

| Environmental Studies | Toxicity assessments | Understanding environmental impact |

Mecanismo De Acción

The mechanism of action of N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and trifluoromethyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- N’-(2-chlorobenzenesulfonyl)-4-methylpyridine-2-carbohydrazide

- N’-(2-chlorobenzenesulfonyl)-4,6-dimethylpyridine-2-carbohydrazide

- N’-(2-chlorobenzenesulfonyl)-4,6-dichloropyridine-2-carbohydrazide

Uniqueness

Compared to similar compounds, N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity. These groups also increase the compound’s lipophilicity, improving its ability to penetrate biological membranes.

This detailed overview provides a comprehensive understanding of N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide, highlighting its synthesis, reactions, applications, and unique properties

Actividad Biológica

N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H8ClF6N3O3S, with a molecular weight of approximately 447.7 g/mol. Its unique structure includes a pyridine ring substituted with trifluoromethyl groups and a sulfonyl moiety, which enhances its lipophilicity and stability, making it suitable for various applications in biological research and therapeutic development .

Biological Activity Overview

Research into the biological activity of this compound indicates several potential mechanisms of action:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors within biological systems, potentially modulating their activity. Experimental studies are ongoing to elucidate these interactions and their implications for therapeutic applications .

- Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, related pyridine derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Activity : Some studies suggest that compounds with similar structural features exhibit antimicrobial properties, which could be relevant for developing new antimicrobial agents .

Case Studies

-

Cytotoxicity Against Cancer Cells :

- A study examined the effects of pyridine derivatives on melanoma B16F10 cells, revealing that certain derivatives induced significant cytotoxicity through redox activity and interaction with cellular thiols . While specific data on this compound is limited, its structural similarities suggest potential for similar effects.

-

Enzyme Inhibition :

- Research on related compounds indicates that they may serve as inhibitors for various enzymes involved in cancer progression and inflammation. The precise targets for this compound remain to be fully characterized but warrant further investigation due to the promising structure-activity relationships observed in related studies .

Data Table: Summary of Biological Activities

Future Directions

The biological activity of this compound presents numerous avenues for future research:

- Mechanistic Studies : Detailed investigations are required to identify specific molecular targets and pathways affected by this compound.

- Therapeutic Applications : Given its structural characteristics, further exploration into its use as an anticancer or antimicrobial agent is warranted.

- Comparative Analysis : Studies comparing the biological activity of this compound with other structurally similar compounds could provide insights into optimizing its therapeutic potential.

Propiedades

IUPAC Name |

N'-(2-chlorophenyl)sulfonyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF6N3O3S/c15-8-3-1-2-4-10(8)28(26,27)24-23-12(25)9-5-7(13(16,17)18)6-11(22-9)14(19,20)21/h1-6,24H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPDJNXHMFSVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF6N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.